molecular formula C16H10N4O12 B14012838 Ethylene glycol bis(3,5-dinitrobenzoate) CAS No. 60317-39-7

Ethylene glycol bis(3,5-dinitrobenzoate)

Cat. No.: B14012838
CAS No.: 60317-39-7
M. Wt: 450.27 g/mol
InChI Key: FKERDMUSSICEEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylene glycol bis(3,5-dinitrobenzoate) typically involves the esterification of ethylene glycol with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods for ethylene glycol bis(3,5-dinitrobenzoate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol bis(3,5-dinitrobenzoate) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: Ethylene glycol bis(3,5-diaminobenzoate).

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethylene glycol bis(3,5-dinitrobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethylene glycol bis(3,5-dinitrobenzoate) primarily involves its ability to participate in charge transfer interactions. The nitro groups act as electron acceptors, facilitating interactions with electron donor molecules. This property is particularly useful in the study of polymer interactions and the development of new materials .

Comparison with Similar Compounds

Uniqueness: Ethylene glycol bis(3,5-dinitrobenzoate) is unique due to its dual nitrobenzoate groups attached to an ethylene glycol backbone, which enhances its ability to participate in charge transfer interactions and makes it a valuable compound in materials science research.

Properties

CAS No.

60317-39-7

Molecular Formula

C16H10N4O12

Molecular Weight

450.27 g/mol

IUPAC Name

2-(3,5-dinitrobenzoyl)oxyethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C16H10N4O12/c21-15(9-3-11(17(23)24)7-12(4-9)18(25)26)31-1-2-32-16(22)10-5-13(19(27)28)8-14(6-10)20(29)30/h3-8H,1-2H2

InChI Key

FKERDMUSSICEEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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